N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-14-2-8-18(9-3-14)26-13-19(24)22-11-15-10-20(25)23(12-15)17-6-4-16(21)5-7-17/h2-9,15H,10-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLSPRFBZXXUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1:
Step 1: Synthesis of the intermediate 1-(4-fluorophenyl)-5-oxopyrrolidine.
Reagents: 4-fluorobenzaldehyde, 2-pyrrolidinone.
Conditions: Condensation reaction under acidic or basic conditions, followed by cyclization.
Step 2: Formation of the final product.
Reagents: Intermediate from Step 1, p-tolyloxyacetic acid, activating agents (e.g., DCC, EDC).
Conditions: Coupling reaction in the presence of a suitable solvent (e.g., dichloromethane) and base (e.g., triethylamine).
Industrial Production Methods:
Industrial production of this compound typically involves the optimization of the above synthetic routes to ensure high yield, purity, and cost-efficiency. The use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography are common in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring and the acetamide moiety.
Reduction: The fluorophenyl group and the carbonyl functionalities are susceptible to reduction under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially involving the fluorophenyl group.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Various nucleophiles and electrophiles depending on the desired transformation.
Major Products:
The major products formed from these reactions depend on the reagents and conditions used Oxidation typically leads to the formation of carboxylic acids or aldehydes Reduction results in the formation of alcohols or amines
Scientific Research Applications
Chemistry:
This compound serves as a building block for the synthesis of more complex molecules
Biology:
The compound has been studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Medicine:
In medicinal chemistry, this compound is investigated for its role in drug design and development. It can act as a lead compound or a pharmacophore for developing drugs targeting specific diseases or conditions.
Industry:
Industrial applications include its use as a precursor for synthesizing agrochemicals, polymers, and specialty chemicals. Its unique structure and reactivity make it valuable in various industrial processes.
Mechanism of Action
The mechanism by which N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound's functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to modulation of biological pathways and physiological responses.
Comparison with Similar Compounds
N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide ()
- Structure : Features a 5-oxopyrrolidine core with a propyl group at position 1 and a thioamide side chain.
- Key Differences : The absence of a fluorophenyl group and the replacement of the p-tolyloxyacetamide with a thioacetamide moiety.
- Implications : The thioamide group may enhance metabolic stability compared to the target compound’s oxygen-based acetamide, but the lack of fluorination could reduce lipophilicity and target binding affinity .
Fluorophenyl-Substituted Acetamides
N-(2-Cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide ()
- Structure: Contains a fluorophenyl-acetamide group linked to a dihydroquinazolinone core.
- Key Differences: The quinazolinone core replaces the pyrrolidinone, and an additional cyclopropyl group is present.
N-[(4-Fluorophenyl)methyl]-2-[[3-(3-Methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
- Structure : Combines a fluorophenylmethyl group with a pyrimidoindole-thioacetamide moiety.
- Key Differences : The sulfur atom in the acetamide linkage and the pyrimidoindole core introduce steric and electronic variations.
- Implications : The thioether linkage may alter solubility and redox stability, while the fused heterocycle could expand π-π stacking interactions in target binding .
Acetamide-Linked Heterocycles
2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide ()
- Structure: Includes a thienopyrimidinone core with a sulfur-linked acetamide and a furan substituent.
- Key Differences: The thienopyrimidinone system and allyl group contrast with the pyrrolidinone and fluorophenyl groups.
- Implications : The sulfur-rich scaffold may enhance interactions with metal-containing enzymes, while the allyl group could introduce reactivity for prodrug strategies .
Structural and Functional Analysis Table
Q & A
Basic: How to optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves:
- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) enhance cross-coupling reactions during intermediate formation .
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve solubility and reaction rates .
- Reaction monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while temperature control (e.g., 60–80°C) minimizes side reactions .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the target compound from by-products .
Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by resolving pyrrolidine, fluorophenyl, and acetamide moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Advanced: How to resolve contradictions in biological activity data between in vitro and preliminary in vivo studies?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and assay buffers across studies .
- Pharmacokinetic profiling : Measure bioavailability and metabolic stability using LC-MS/MS to identify discrepancies in active metabolite formation .
- Dose-response calibration : Adjust in vivo dosing regimens based on plasma protein binding data to align with in vitro IC₅₀ values .
Advanced: What computational methods are used to model interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina predicts binding modes to enzymes (e.g., kinases) using crystallographic data of homologous proteins .
- Molecular Dynamics (MD) : Simulations in GROMACS assess stability of ligand-receptor complexes over 100-ns trajectories, accounting for solvation effects .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to prioritize derivatives .
Basic: What are the primary biological targets or pathways investigated for this compound?
Methodological Answer:
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands for serotonin receptors) quantify affinity .
- Apoptosis induction : Flow cytometry with Annexin V/PI staining in cancer cell lines (e.g., MCF-7) .
Advanced: How to design experiments to assess structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Scaffold diversification : Synthesize analogs with substitutions on the pyrrolidine ring (e.g., methyl, ethyl) via reductive amination .
- Functional group variation : Replace the p-tolyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups using SNAr reactions .
- Bioactivity clustering : Apply principal component analysis (PCA) to correlate structural features (e.g., substituent position) with IC₅₀ values .
Basic: What are the critical parameters to monitor during multi-step synthesis to minimize by-products?
Methodological Answer:
- Temperature control : Maintain <5°C during acid-sensitive steps (e.g., nitration) to prevent decomposition .
- pH adjustment : Use aqueous NaHCO₃ to neutralize reaction mixtures after acylations, avoiding lactam formation .
- Intermediate isolation : Employ flash chromatography after each step to remove unreacted starting materials .
Advanced: How to integrate crystallographic data with molecular dynamics simulations to predict binding affinities?
Methodological Answer:
- X-ray crystallography : Resolve the compound’s bound conformation to a target (e.g., COX-2) at 1.8 Å resolution .
- Free-energy calculations : Use MM-PBSA in AMBER to compute ΔG binding from MD trajectories, validating against experimental Kd values .
- Mutagenesis validation : Compare predicted binding poses with alanine-scanning results in key active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
